molecular formula C9H11NS2 B084880 ethyl N-phenylcarbamodithioate CAS No. 13037-20-2

ethyl N-phenylcarbamodithioate

Cat. No.: B084880
CAS No.: 13037-20-2
M. Wt: 197.3 g/mol
InChI Key: GWCGONFKYSQUBK-UHFFFAOYSA-N
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Description

ethyl N-phenylcarbamodithioate is an organic compound with the molecular formula C9H11NS2 It is a member of the carbamodithioic acid esters, which are characterized by the presence of a carbamodithioic acid group attached to an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl N-phenylcarbamodithioate can be synthesized through the reaction of phenyl isothiocyanate with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHC(S)SC}_2\text{H}_5 ] The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, phenyl-, ethyl ester involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl N-phenylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

ethyl N-phenylcarbamodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamodithioic acid, phenyl-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, ethyl ester
  • Carbamodithioic acid, dimethyl-, ethyl ester
  • Carbamodithioic acid, phenyl-, methyl ester

Uniqueness

ethyl N-phenylcarbamodithioate is unique due to its specific ester group and phenyl ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

ethyl N-phenylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGONFKYSQUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156479
Record name Carbanilic acid, dithio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-20-2
Record name Ethyl N-phenylcarbamodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilic acid, dithio-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilic acid, dithio-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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